ethyl {5-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate
Description
ethyl {5-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoro-phenylamino group and a hexaaza-as-indacenyl core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Properties
Molecular Formula |
C15H12FN7O3 |
|---|---|
Molecular Weight |
357.3g/mol |
IUPAC Name |
ethyl 2-[8-(2-fluoroanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate |
InChI |
InChI=1S/C15H12FN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-6-4-3-5-8(9)16)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21) |
InChI Key |
DGZRNUIBWGZCQY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=CC=C4F |
Canonical SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl {5-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the hexaaza-as-indacenyl core, followed by the introduction of the fluoro-phenylamino group and the acetic acid ethyl ester moiety. Common reagents used in these reactions include fluorobenzene, ethyl acetate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
ethyl {5-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluoro-phenylamino group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes
Scientific Research Applications
ethyl {5-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of ethyl {5-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate involves its interaction with specific molecular targets. The fluoro-phenylamino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The hexaaza-as-indacenyl core may interact with nucleic acids or other biomolecules, influencing cellular processes. These interactions can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, ultimately affecting the biological function of the compound.
Comparison with Similar Compounds
ethyl {5-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate can be compared with similar compounds such as:
2-Fluorodeschloroketamine: Both compounds contain a fluoro-phenyl group, but differ in their core structures and functional groups.
Ketamine: Shares some structural similarities but has different pharmacological properties and applications.
Other arylcyclohexylamines: These compounds have similar core structures but differ in their substituents and specific applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
